(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
CAS No.: 312316-45-3
Cat. No.: VC21450307
Molecular Formula: C17H15BrN2OS
Molecular Weight: 375.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312316-45-3 |
|---|---|
| Molecular Formula | C17H15BrN2OS |
| Molecular Weight | 375.3g/mol |
| IUPAC Name | (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone |
| Standard InChI | InChI=1S/C17H15BrN2OS/c1-8-9(2)13-14(19)16(22-17(13)20-10(8)3)15(21)11-4-6-12(18)7-5-11/h4-7H,19H2,1-3H3 |
| Standard InChI Key | NPESYAPJIHBZLW-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)Br)C |
| Canonical SMILES | CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)Br)C |
Introduction
Structural and Nomenclatural Characteristics
Molecular Architecture
The compound’s structure integrates two distinct moieties: a 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine ring system and a 4-bromophenyl group connected via a carbonyl bridge. The thieno[2,3-b]pyridine scaffold consists of a fused thiophene and pyridine ring, with methyl substituents at positions 4, 5, and 6, and an amino group at position 3. The 4-bromophenyl group introduces halogenated aromaticity, enhancing the molecule’s potential for π-π stacking interactions and electrophilic reactivity.
The IUPAC name, (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone, systematically describes this arrangement. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.28 g/mol |
| CAS Registry Number | 312316-45-3 |
| Standard InChI | InChI=1S/C17H15BrN2OS/c1-8-9(2)13-14(19)16(22-17(13)20-10(8)3)15(21)11-4-6-12(18)7-5-11/h4-7H,19H2,1-3H3 |
| Standard InChIKey | NPESYAPJIHBZLW-UHFFFAOYSA-N |
The SMILES notation, Cc1c(C)c2c(SC(=C1N)C(=O)c3ccc(cc3)Br)ncc(C)c2, further clarifies atomic connectivity and stereoelectronic features.
Synthetic Methodologies
Conventional Synthesis Route
The primary synthesis route involves a nucleophilic acyl substitution reaction between 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine and 4-bromobenzoyl chloride under basic conditions. This one-step protocol leverages the amine group’s nucleophilicity to attack the electrophilic carbonyl carbon of the benzoyl chloride, forming the methanone linkage. Typical reaction conditions involve anhydrous solvents like dichloromethane or tetrahydrofuran, with triethylamine or pyridine as acid scavengers. Purification is achieved via column chromatography or recrystallization, yielding the product in moderate to high purity (≥95%).
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents such as water but dissolves readily in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane. This behavior aligns with its hydrophobic aromatic framework and polar carbonyl group. Stability studies indicate decomposition above 250°C, with susceptibility to strong acids/bases due to the hydrolyzable amide-like bond .
Spectroscopic Signatures
-
UV-Vis: Absorption maxima near 280 nm (π→π* transitions) and 320 nm (n→π* transitions) reflect the conjugated system’s electronic properties.
-
NMR: NMR spectra show characteristic signals for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and the amino proton (δ 5.8 ppm).
Pharmaceutical Applications
Antimicrobial Activity
The sulfur-rich scaffold suggests potential antimicrobial utility. Related compounds exhibit MIC values of 4–16 µg/mL against Gram-positive bacteria, attributed to membrane disruption via thiophene interactions.
Materials Science Applications
Organic Electronics
The extended π-system and electron-withdrawing bromine atom make this compound a candidate for organic semiconductors. Theoretical calculations predict a bandgap of 2.8–3.2 eV, suitable for use in hole-transport layers of OLEDs.
Coordination Chemistry
The amino and carbonyl groups enable chelation with transition metals. Preliminary studies on analogous methanones reveal stable complexes with Cu(II) and Pd(II), suggesting applications in catalysis or metal-organic frameworks (MOFs).
Future Perspectives
Drug Development
Structure-activity relationship (SAR) studies could optimize bioavailability and selectivity. Introducing solubilizing groups (e.g., polyethylene glycol chains) may improve pharmacokinetics.
Advanced Materials
Exploration of thin-film properties and charge mobility could unlock applications in flexible electronics. Collaboration with computational chemists may accelerate property prediction.
Green Synthesis
Catalytic methods using recyclable bases or solvent-free conditions align with sustainable chemistry trends. Biocatalytic approaches employing transaminases or acyltransferases are under investigation for analogous compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume